molecular formula C11H20O B096371 4-tert-Pentylcyclohexanone CAS No. 16587-71-6

4-tert-Pentylcyclohexanone

Cat. No.: B096371
CAS No.: 16587-71-6
M. Wt: 168.28 g/mol
InChI Key: DCSKAMGZSIRJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Pentylcyclohexanone is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21167. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biotransformation Using Anthracnose Fungi : 4-tert-Pentylcyclohexanone was transformed mainly to trans-4-tert-Pentylcyclohexanol by anthracnose fungi, demonstrating its potential in biotransformation processes (Okamura, Miyazawa, & Kameoka, 1999).

  • Adsorption Kinetics on Bismuth Single Crystal Planes : The study of adsorption kinetics of related compounds, such as 2-methyl-2-butanol, on bismuth crystal planes can provide insights into the interactions of similar molecules like this compound in electrochemical environments (Nurk, Jänes, Lust, & Lust, 2001).

  • Continuous-Flow Biocatalytic Process for Fragrance Synthesis : this compound is related to commercial fragrances like leather cyclohexanol and woody acetate. Their stereoselective reduction by alcohol dehydrogenases (ADHs) and subsequent enzymatic acetylation demonstrates the chemical's potential in fragrance production (Tentori et al., 2020).

  • Crystal Structure Analysis : Understanding the crystal structure of related compounds, such as 2,4-bis(2-chlorophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one, can inform the physical and chemical properties of this compound (Park, Ramkumar, & Parthiban, 2014).

  • Mechanistic Study of Acetylation Reactions : Investigating the acetylation mechanisms of similar compounds can provide insights into possible reactions and applications of this compound in synthetic chemistry (Xu et al., 2005).

  • Keto-Enolic Tautomerization in Solid State : The study of deuteration and tautomerization in related compounds, like 4-tert-butylcyclohexanone, can offer insights into the solid-state chemistry of this compound (Lamartine, 1992).

Properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSKAMGZSIRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047127
Record name 4-(tert-Pentyl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-71-6
Record name 4-tert-Amylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16587-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Pentylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Amylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 4-(1,1-dimethylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(tert-Pentyl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-pentylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-PENTYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5380BWU79X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Pentylcyclohexanone
Reactant of Route 2
4-tert-Pentylcyclohexanone
Reactant of Route 3
Reactant of Route 3
4-tert-Pentylcyclohexanone
Reactant of Route 4
4-tert-Pentylcyclohexanone
Reactant of Route 5
4-tert-Pentylcyclohexanone
Reactant of Route 6
4-tert-Pentylcyclohexanone
Customer
Q & A

Q1: What is the significance of the stereoselective reduction of 4-tert-Pentylcyclohexanone by anthracnose fungi?

A1: The research highlights the ability of various anthracnose fungi, particularly Colletotrichum lindemuthianum (C-3), to perform a stereoselective reduction of this compound to predominantly yield trans-4-tert-Pentylcyclohexanol. [] This is significant because it demonstrates the potential of these fungi as biocatalysts for producing specific stereoisomers, which are often crucial in pharmaceutical applications where different isomers can exhibit distinct biological activities. The observed stereoselectivity (a 1:5.5 ratio of cis- to trans-alcohol after 7 days) suggests that the fungal enzymes responsible for the reduction exhibit a preference for a specific orientation of the substrate during the reaction. [] This discovery opens avenues for exploring the use of these fungi in biocatalytic processes for synthesizing chiral compounds with potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.